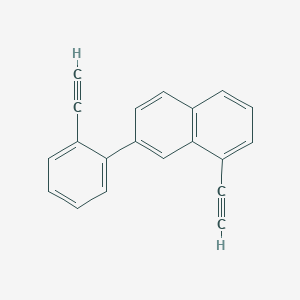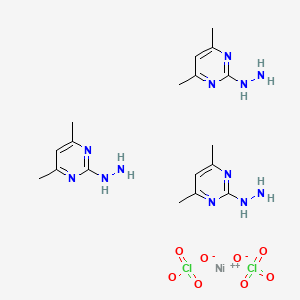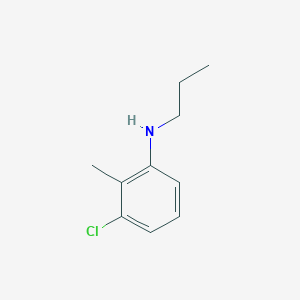
1-Ethynyl-7-(2-ethynylphenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-7-(2-ethynylphenyl)naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of ethynyl groups attached to the naphthalene ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethynyl-7-(2-ethynylphenyl)naphthalene can be synthesized through various methods. One common approach involves the reaction of 1-acetonaphthone with ethynylmagnesium bromide, followed by a series of purification steps . Another method includes the use of 1-naphthyl-2-trimethylsilylacetylene as a starting material, which undergoes desilylation to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and purification are applicable. Large-scale production would likely involve optimization of reaction conditions, use of efficient catalysts, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethynyl-7-(2-ethynylphenyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of ethyl-substituted naphthalenes.
Substitution: Formation of halogenated naphthalenes.
Applications De Recherche Scientifique
1-Ethynyl-7-(2-ethynylphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 1-Ethynyl-7-(2-ethynylphenyl)naphthalene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cytochrome P450 enzymes, particularly cytochrome P450 1B1 . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynylnaphthalene: A simpler analog with a single ethynyl group attached to the naphthalene ring.
2-Ethynylnaphthalene: Another analog with the ethynyl group attached at a different position on the naphthalene ring.
9-Ethynylphenanthrene: A structurally related compound with an ethynyl group attached to the phenanthrene ring.
Uniqueness
1-Ethynyl-7-(2-ethynylphenyl)naphthalene is unique due to the presence of multiple ethynyl groups and the specific positioning of these groups on the naphthalene and phenyl rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
62823-42-1 |
|---|---|
Formule moléculaire |
C20H12 |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1-ethynyl-7-(2-ethynylphenyl)naphthalene |
InChI |
InChI=1S/C20H12/c1-3-15-8-5-6-11-19(15)18-13-12-17-10-7-9-16(4-2)20(17)14-18/h1-2,5-14H |
Clé InChI |
YCQZZXREEGTQHB-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC=C1C2=CC3=C(C=CC=C3C#C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Anilinophenyl)methyl]-N-phenylaniline](/img/structure/B14506813.png)



![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)

![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)




